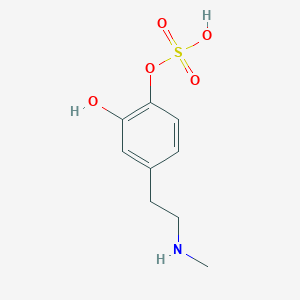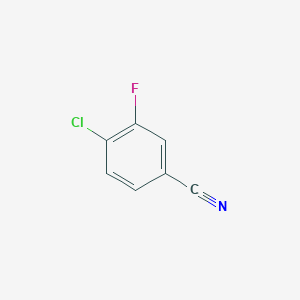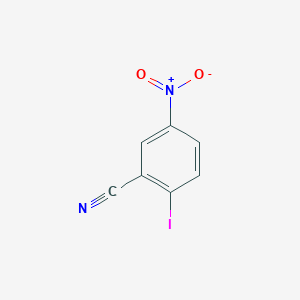
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldopate is a chemical compound known for its antihypertensive properties. It is an ethyl ester derivative of methyldopa, which is used to manage high blood pressure. Methyldopate is particularly useful in situations where intravenous administration is required, such as in hypertensive crises .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldopate hydrochloride can be synthesized through a novel method that involves converting methyldopa into its anhydrous form. This anhydrous methyldopa is then heated, reflowed, and condensed in an anhydrous chlorine hydride ethanol solution to obtain methyldopate hydrochloride . The yield of this process is approximately 70%.
Industrial Production Methods
The industrial production of methyldopate hydrochloride involves dissolving methyldopa in a saturated hydrogen chloride low-alcohol solution and heating it under reflux conditions. After the reaction is complete, the solvent is evaporated, and the residue is dissolved and washed with the corresponding alcohol. The product is then crystallized under nitrogen protection .
Chemical Reactions Analysis
Types of Reactions
Methyldopate undergoes various chemical reactions, including:
Oxidation: Methyldopate can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Methyldopate can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated methyldopate derivatives.
Scientific Research Applications
Methyldopate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical probe.
Industry: Utilized in the production of antihypertensive medications and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
Methyldopate exerts its effects by being converted into its active metabolite, alpha-methylnorepinephrine. This metabolite stimulates central inhibitory alpha-adrenergic receptors, leading to a reduction in sympathetic tone, blood pressure, and total peripheral resistance . The exact molecular targets include alpha-2 adrenergic receptors and the aromatic L-amino acid decarboxylase enzyme .
Comparison with Similar Compounds
Similar Compounds
Methyldopa: The parent compound of methyldopate, used for similar antihypertensive purposes.
Clonidine: Another centrally acting alpha-2 adrenergic agonist used to manage hypertension.
Guanfacine: Similar to clonidine, used for hypertension and attention deficit hyperactivity disorder.
Uniqueness
Methyldopate is unique due to its solubility in water, making it suitable for intravenous administration. This property distinguishes it from methyldopa, which is primarily administered orally .
Properties
CAS No. |
108340-69-8 |
|---|---|
Molecular Formula |
C13H21N3O6 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
[(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoyl] (2S)-2-aminopentanoate |
InChI |
InChI=1S/C13H21N3O6/c1-3-4-8(14)12(19)22-13(20)9(15)7-16-10(17)5-6-11(18)21-2/h5-6,8-9H,3-4,7,14-15H2,1-2H3,(H,16,17)/b6-5+/t8-,9-/m0/s1 |
InChI Key |
UIRYEXFXYYEJGD-MUNZNRDXSA-N |
SMILES |
CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(=O)[C@H](CNC(=O)/C=C/C(=O)OC)N)N |
Canonical SMILES |
CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |
Synonyms |
norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid NVA-FMDP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















